molecular formula C16H12F3N5O B5984072 N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B5984072
M. Wt: 347.29 g/mol
InChI Key: DIALSFXVMTZHSI-UHFFFAOYSA-N
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Description

N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a tetrazole ring

Properties

IUPAC Name

N-phenyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)12-6-4-5-11(9-12)15-21-23-24(22-15)10-14(25)20-13-7-2-1-3-8-13/h1-9H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALSFXVMTZHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.

    Coupling with Phenylacetic Acid: The final step involves coupling the tetrazole derivative with phenylacetic acid under acidic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
  • N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}propionamide
  • N-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}butyramide

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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